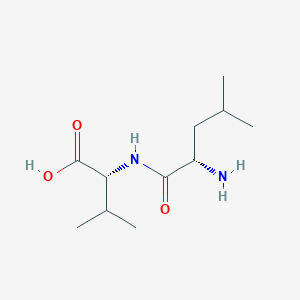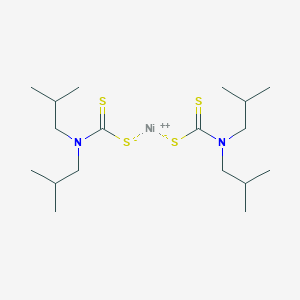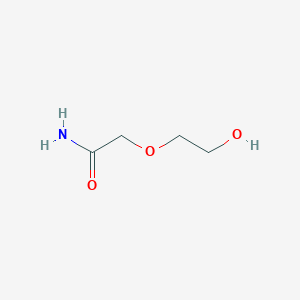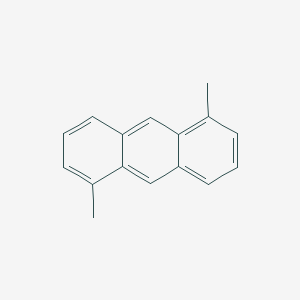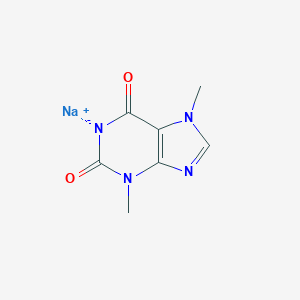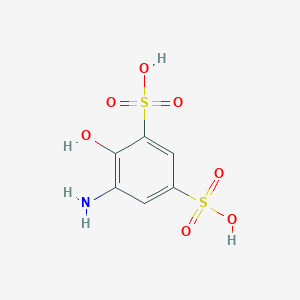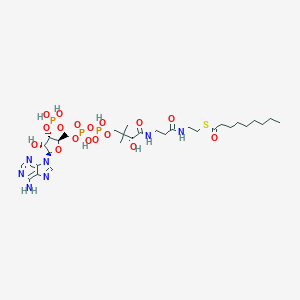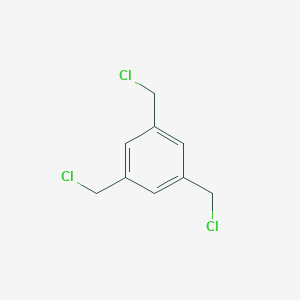![molecular formula C16H26N2OS B093535 N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide CAS No. 18051-25-7](/img/structure/B93535.png)
N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzamide core structure, which is modified with a diethylaminoethyl group and an isopropoxy group attached to a sulfur atom. These modifications impart unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide typically involves multiple steps, starting with the preparation of the benzamide core. The diethylaminoethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzamide is replaced by the diethylaminoethyl moiety. The isopropoxy group is then attached to the sulfur atom through a thiolation reaction, using reagents such as isopropyl thiol and a suitable catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group can enhance the compound’s ability to cross cell membranes, while the isopropoxy group may influence its binding affinity and selectivity. The compound may exert its effects by modulating enzyme activity, altering signal transduction pathways, or inducing cellular responses.
Comparación Con Compuestos Similares
Procainamide: A related benzamide derivative with antiarrhythmic properties.
Metoclopramide: Another benzamide compound used as an antiemetic and prokinetic agent.
Sulfonamides: Compounds with a similar sulfur-containing functional group.
Uniqueness: N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
18051-25-7 |
|---|---|
Fórmula molecular |
C16H26N2OS |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide |
InChI |
InChI=1S/C16H26N2OS/c1-5-18(6-2)12-11-17-16(20)14-7-9-15(10-8-14)19-13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,17,20) |
Clave InChI |
NBHSJLIOCKNCPW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC(C)C |
SMILES isomérico |
CCN(CC)CCN=C(C1=CC=C(C=C1)OC(C)C)S |
SMILES canónico |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC(C)C |
Key on ui other cas no. |
18051-25-7 |
Sinónimos |
N-[2-(Diethylamino)ethyl]-p-isopropoxythiobenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



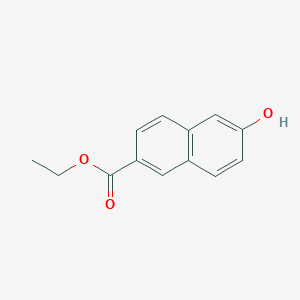
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)

